molecular formula C10H16O2 B044800 1,3-Adamantanediol CAS No. 5001-18-3

1,3-Adamantanediol

Cat. No.: B044800
CAS No.: 5001-18-3
M. Wt: 168.23 g/mol
InChI Key: MOLCWHCSXCKHAP-UHFFFAOYSA-N
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Description

1,3-Adamantanediol, also known as 1,3-dihydroxyadamantane, is an organic compound with the molecular formula C10H16O2. It is a derivative of adamantane, a polycyclic hydrocarbon, and features two hydroxyl groups attached to the 1 and 3 positions of the adamantane structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,3-Adamantanediol are currently unknown

Result of Action

It has been suggested that this compound may have antiviral properties . More research is needed to confirm these effects and to explore other potential impacts of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Adamantanediol can be synthesized through various methods. One common approach involves the hydroxylation of 1,3-dibromoadamantane. This process typically uses a silver sulfate-sulfuric acid system to facilitate the hydrolysis reaction, converting the dibromo compound into the desired diol .

Another method involves the nitration of 1-adamantanol using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The nitrated product is then subjected to hydrolysis in the presence of a strong base to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs the aforementioned synthetic routes due to their efficiency and scalability. The use of readily available starting materials, such as 1-adamantanol or 1-bromoadamantane, makes these methods cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,3-Adamantanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.

Major Products Formed:

Scientific Research Applications

1,3-Adamantanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of hydroxyl groups.

    1,3-Dibromoadamantane: Contains bromine atoms instead of hydroxyl groups.

    1-Adamantanol: A mono-hydroxylated derivative of adamantane.

Uniqueness: 1,3-Adamantanediol is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as in drug design and materials science .

Properties

IUPAC Name

adamantane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLCWHCSXCKHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198181
Record name 1,3-Adamantanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-18-3
Record name 1,3-Adamantanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Adamantanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Adamantanediol
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
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reactant
Reaction Step One
Quantity
9 g
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
[Compound]
Name
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Name
acetate ZrO(OAc)2
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25 mL
Type
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Reaction Step Three
Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods III

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
[Compound]
Name
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Name
alcohols
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0.13 g
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[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
53%

Synthesis routes and methods IV

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
Zr(AA)4
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25 mL
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Reaction Step One
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Yield
28%
Yield
3%

Synthesis routes and methods V

Procedure details

To 25 ml of acetic acid were added 10 mmol of adamantane, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.1 mmol of acetylacetonatocobalt Co(AA)3 and 0.4 mmol of acetylacetonatoiron Fe(AA)3 ]and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for 6 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, adamantane was converted into 1-adamantanol (yield 39%) , 1,3-adamantanediol (yield 49%) and adamantanone (yield 6%) with a conversion of 99%.
[Compound]
Name
Co(AA)3
Quantity
0.1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Fe(AA)3
Quantity
0.4 mmol
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reactant
Reaction Step One
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resultant mixture
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10 mmol
Type
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1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
39%
Yield
49%
Yield
6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Adamantanediol
Reactant of Route 2
1,3-Adamantanediol
Reactant of Route 3
1,3-Adamantanediol
Reactant of Route 4
1,3-Adamantanediol
Reactant of Route 5
1,3-Adamantanediol
Reactant of Route 6
1,3-Adamantanediol

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